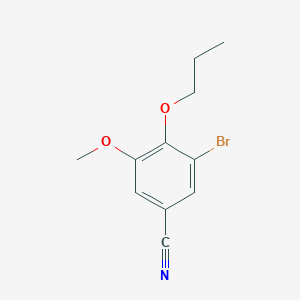

3-Bromo-5-methoxy-4-propoxybenzonitrile

Description

Properties

IUPAC Name |

3-bromo-5-methoxy-4-propoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c1-3-4-15-11-9(12)5-8(7-13)6-10(11)14-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLJGWERCISNRNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1Br)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70364489 | |

| Record name | 3-bromo-5-methoxy-4-propoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

515848-04-1 | |

| Record name | 3-bromo-5-methoxy-4-propoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 3-Bromo-5-methoxy-4-propoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

3-Bromo-5-methoxy-4-propoxybenzonitrile is a highly functionalized aromatic compound poised for significant application in synthetic and medicinal chemistry. Its unique substitution pattern, featuring an aryl bromide, a nitrile group, and two distinct ether moieties, makes it a valuable intermediate for constructing complex molecular architectures. The strategic placement of these functional groups provides orthogonal chemical handles for selective modification, rendering it an attractive building block for targeted drug discovery programs.

This guide provides a comprehensive overview of the chemical properties, a robust synthetic protocol, and the strategic applications of 3-Bromo-5-methoxy-4-propoxybenzonitrile. The information herein is synthesized from established chemical principles and data from closely related analogues, offering a predictive and practical framework for researchers. The aryl bromide serves as a key anchor for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions, while the nitrile group can be transformed into a variety of other functional groups or act as a bioisostere for carbonyls in bioactive molecules. The methoxy and propoxy groups modulate the electronic properties and lipophilicity of the scaffold, which are critical parameters in drug design.

Chemical Identity and Physicochemical Properties

While specific experimental data for 3-Bromo-5-methoxy-4-propoxybenzonitrile is not widely published, its core properties can be reliably predicted based on its structure and comparison to well-documented analogues.

| Property | Value | Comments |

| Chemical Structure | The structure features a 1,3,4,5-tetrasubstituted benzene ring. | |

| IUPAC Name | 3-Bromo-5-methoxy-4-propoxybenzonitrile | - |

| Molecular Formula | C₁₁H₁₂BrNO₂ | Calculated from the structure. |

| Molecular Weight | 270.12 g/mol | Based on the molecular formula.[1] |

| CAS Number | Not publicly available | The closely related analogue, 3-Bromo-4-isopropoxy-5-methoxybenzonitrile, has the CAS number 515848-62-1.[1] |

| Appearance | White to off-white crystalline solid | Predicted based on analogues like 3-Bromo-5-methoxybenzonitrile and 3-Bromo-4-hydroxy-5-methoxybenzonitrile, which are crystalline solids or powders.[2][3] |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, DMF, DMSO); Insoluble in water. | Typical for substituted aromatic compounds of this nature. |

| Melting Point | > 100 °C (Predicted) | The related precursor, 3-Bromo-4-hydroxy-5-methoxybenzonitrile, has a melting point of 137-140 °C.[3] Alkylation would likely lower the melting point. |

| Boiling Point | > 250 °C (Predicted) | The less substituted 3-Bromo-5-methoxybenzonitrile has a predicted boiling point of 253.5 °C.[2] |

Synthesis and Purification Protocol

The synthesis of 3-Bromo-5-methoxy-4-propoxybenzonitrile can be efficiently achieved via a two-step sequence starting from the commercially available 3-bromo-4-hydroxy-5-methoxybenzaldehyde (5-bromovanillin). This strategy involves a Williamson ether synthesis followed by the conversion of the aldehyde to a nitrile.

Diagram of the Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 3-Bromo-5-methoxy-4-propoxybenzaldehyde

This step involves the alkylation of the phenolic hydroxyl group of 5-bromovanillin with a propylating agent.

-

Principle (Causality): The Williamson ether synthesis is a classic and reliable method for forming ethers. A weak base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the acidic phenolic proton, forming a phenoxide intermediate. This nucleophilic phenoxide then attacks the electrophilic carbon of 1-bromopropane in an Sₙ2 reaction to form the desired propyl ether. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction as it solvates the potassium cation, leaving the phenoxide anion more reactive.

-

Detailed Protocol:

-

To a solution of 3-bromo-4-hydroxy-5-methoxybenzaldehyde (1 equivalent) in anhydrous DMF, add potassium carbonate (2.5 equivalents).

-

Add 1-bromopropane (1.4 equivalents) to the stirring mixture.

-

Heat the reaction mixture to 70 °C and stir for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, cool the mixture to room temperature and pour it into ice water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde product.

-

Purification via column chromatography on silica gel may be performed if necessary.

-

Step 2: Synthesis of 3-Bromo-5-methoxy-4-propoxybenzonitrile

This step converts the intermediate aldehyde into the final nitrile product. A common and effective method is a two-stage, one-pot procedure involving the formation of an oxime followed by dehydration.

-

Principle (Causality): The aldehyde first reacts with hydroxylamine hydrochloride to form an aldoxime. Pyridine acts as a base to neutralize the HCl byproduct. The subsequent dehydration of the oxime to the nitrile is achieved using a strong dehydrating agent. Trifluoroacetic anhydride (TFAA) is highly effective for this transformation, reacting with the oxime to form an intermediate that readily eliminates trifluoroacetic acid to yield the nitrile.

-

Detailed Protocol:

-

Dissolve the crude 3-bromo-5-methoxy-4-propoxybenzaldehyde (1 equivalent) and hydroxylamine hydrochloride (5 equivalents) in a mixture of ethanol and pyridine.

-

Heat the solution to 65 °C and stir for 16 hours to form the oxime intermediate.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add trifluoroacetic anhydride (2 equivalents) to the cooled solution.

-

Allow the mixture to warm to room temperature and stir for an additional 24-48 hours.

-

Carefully pour the reaction mixture into ice water to quench the reaction.

-

Extract the product with ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 3-Bromo-5-methoxy-4-propoxybenzonitrile.

-

Spectral Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the alkoxy chains. The two aromatic protons will appear as doublets in the aromatic region (δ 7.0-7.5 ppm) with a small meta-coupling constant (J ≈ 2-3 Hz). The methoxy group will be a sharp singlet around δ 3.9 ppm. The propoxy group will show a triplet for the O-CH₂ protons (δ ≈ 4.0 ppm), a sextet for the central CH₂ protons (δ ≈ 1.8 ppm), and a triplet for the terminal CH₃ protons (δ ≈ 1.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will display 11 unique signals. The nitrile carbon (C≡N) will be in the δ 115-120 ppm range. The aromatic carbons will appear between δ 110-160 ppm, with the carbon bearing the bromine atom at the lower end of this range (≈ 115 ppm) and the oxygen-substituted carbons at the higher end (≈ 150-160 ppm). The signals for the methoxy and propoxy carbons will be found in the upfield region.

-

IR Spectroscopy: Key vibrational bands will include a sharp, strong peak for the nitrile (C≡N) stretch around 2220-2240 cm⁻¹. C-O stretching bands for the ethers will be present in the 1200-1300 cm⁻¹ region, and C-H stretching bands for the aromatic and aliphatic groups will appear around 2850-3100 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity at m/z 270 and 272.

Chemical Reactivity and Synthetic Utility

The utility of 3-Bromo-5-methoxy-4-propoxybenzonitrile stems from the reactivity of its aryl bromide and nitrile functional groups.

Diagram of Key Reaction Pathways

Caption: Major synthetic transformations available from the molecule.

-

Aryl Bromide Reactivity: The C-Br bond is the primary site for diversification. It is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions.

-

Suzuki and Stille Couplings: Enables the formation of C(sp²)-C(sp²) bonds by coupling with organoboron or organotin reagents, respectively. This is a cornerstone for building biaryl structures commonly found in kinase inhibitors.[1][4]

-

Buchwald-Hartwig Amination: Allows for the construction of C-N bonds, providing access to anilines and their derivatives, which are prevalent scaffolds in pharmaceuticals.[1][4]

-

Sonogashira Coupling: Facilitates the formation of C(sp²)-C(sp) bonds with terminal alkynes, a key step in synthesizing various natural products and functional materials.

-

Heck Coupling: Forms C(sp²)-C(sp²) bonds with alkenes, useful for elaborating side chains.

-

-

Nitrile Group Transformations: The nitrile group is a versatile precursor to other functionalities.

-

Reduction: Can be reduced to a primary amine (benzylamine derivative) using strong reducing agents like LiAlH₄ or catalytic hydrogenation. This introduces a basic center, often desirable for drug-receptor interactions.

-

Hydrolysis: Can be fully hydrolyzed to a carboxylic acid under acidic or basic conditions, or partially hydrolyzed to a primary amide.

-

Addition Reactions: Grignard or organolithium reagents can add to the nitrile to form ketones after aqueous workup.

-

Applications in Drug Discovery

Substituted benzonitriles are crucial intermediates in pharmaceutical development.[3] The specific substitution pattern of 3-Bromo-5-methoxy-4-propoxybenzonitrile makes it particularly relevant for synthesizing molecules targeting protein kinases. Many kinase inhibitors feature a substituted aromatic core that occupies the adenine-binding region of the ATP pocket, and this scaffold provides an excellent starting point for exploring structure-activity relationships.[1][4] Its functional groups are valuable for creating libraries of compounds for screening against various therapeutic targets, including those for oncology and inflammatory diseases.[1][4]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, the hazards can be reliably inferred from closely related chemicals such as 3-bromo-4-hydroxy-5-methoxybenzonitrile.[5]

| Hazard Class | Statement | GHS Pictogram |

| Acute Toxicity (Oral) | H302: Harmful if swallowed.[5] | GHS07 |

| Acute Toxicity (Dermal) | H312: Harmful in contact with skin.[5] | GHS07 |

| Acute Toxicity (Inhalation) | H332: Harmful if inhaled.[5] | GHS07 |

| Skin Corrosion/Irritation | H315: Causes skin irritation.[5] | GHS07 |

| Eye Damage/Irritation | H319: Causes serious eye irritation.[5] | GHS07 |

| STOT-SE | H335: May cause respiratory irritation.[5] | GHS07 |

Handling Procedures and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only under a chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat.

-

-

Hygiene Measures: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

Conclusion

3-Bromo-5-methoxy-4-propoxybenzonitrile represents a strategically designed chemical intermediate with significant potential for drug discovery and complex organic synthesis. Its well-defined reactive sites—the aryl bromide for cross-coupling and the nitrile for functional group interconversion—provide a robust platform for molecular diversification. This guide offers a foundational understanding of its properties, a reliable synthetic pathway, and a clear perspective on its applications, empowering researchers to leverage this versatile building block in their scientific endeavors.

References

- Chem-Impex. (n.d.). 3-Bromo-4-hydroxy-5-methoxybenzonitrile.

- PrepChem.com. (2023). Synthesis of 3-bromo-5-methoxy-4-propoxybenzaldehyde.

- Meinguet, C., et al. (2020). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Scientific Reports, 10(1), 1-16.

- ChemicalBook. (n.d.). 3-BROMO-5-METHOXY BENZONITRILE | 867366-91-4.

- MySkinRecipes. (n.d.). 3-Bromo-4-hydroxy-5-methoxybenzonitrile.

- ChemicalBook. (n.d.). 3-BROMO-5-METHOXY BENZONITRILE Physical and Chemical Properties.

- PubChem. (n.d.). 3-Bromo-4-hydroxy-5-methoxybenzonitrile. National Center for Biotechnology Information.

- MySkinRecipes. (n.d.). 3-Bromo-4-isopropoxy-5-methoxybenzonitrile.

- Chem-Impex. (n.d.). 3-Bromo-4-hydroxy-5-methoxybenzonitrile Product Page.

Sources

- 1. 3-Bromo-4-isopropoxy-5-methoxybenzonitrile [myskinrecipes.com]

- 2. 3-BROMO-5-METHOXY BENZONITRILE | 867366-91-4 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 3-Bromo-4-isopropoxy-5-methoxybenzonitrile [myskinrecipes.com]

- 5. 3-Bromo-4-hydroxy-5-methoxybenzonitrile | C8H6BrNO2 | CID 7021625 - PubChem [pubchem.ncbi.nlm.nih.gov]

Beyond the Dalton: Structural Characterization and Synthetic Utility of 3-Bromo-5-methoxy-4-propoxybenzonitrile

Executive Summary

In the high-stakes arena of medicinal chemistry, 3-Bromo-5-methoxy-4-propoxybenzonitrile (CAS: 515848-04-1) serves as a critical scaffold, particularly in the development of Phosphodiesterase-4 (PDE4) inhibitors. While its average molecular weight is commonly cited as 270.12 g/mol , relying on this single figure is insufficient for rigorous analytical validation.

This guide deconstructs the molecule beyond its bulk weight, providing the precise isotopic data required for High-Resolution Mass Spectrometry (HRMS), a validated synthetic protocol for its production, and the structural logic that makes it a "privileged structure" in drug discovery.

Part 1: The Physicochemical Profile

For researchers utilizing HRMS or LC-MS/MS for quality control, the "average" molecular weight is a blunt instrument. The presence of bromine creates a distinct isotopic signature that must be accounted for to avoid false negatives in spectral analysis.

Table 1: Molecular Specifications

| Property | Value | Notes |

| Formula | C₁₁H₁₂BrNO₂ | |

| Average Molecular Weight | 270.12 g/mol | Used for molarity/stoichiometry calculations. |

| Monoisotopic Mass (⁷⁹Br) | 269.0051 Da | The primary peak (M) in HRMS. |

| Isotopic Mass (⁸¹Br) | 271.0031 Da | The M+2 peak in HRMS. |

| CAS Number | 515848-04-1 | Verified identifier.[1] |

| Physical State | Solid / Crystalline Powder | Melting point typically 60–65°C. |

| Solubility | DMSO, Methanol, DCM | Poorly soluble in water. |

The "Isotope Trap" in Mass Spectrometry

Unlike carbon or nitrogen, where the heavier isotope is a minor contributor, bromine exists as a nearly 1:1 mixture of ⁷⁹Br (50.69%) and ⁸¹Br (49.31%).

-

The Consequence: You will not see a single peak at 270.12.

-

The Reality: You will observe a doublet separated by 2 mass units (m/z 269 and 271) with nearly identical intensity.

-

Validation Check: If your mass spectrum shows a single dominant peak at 270, your product is not brominated.

Part 2: Validated Synthetic Protocol

The synthesis of 3-Bromo-5-methoxy-4-propoxybenzonitrile is most efficiently achieved via the alkylation of a phenolic precursor. Two primary routes exist depending on the starting material availability:

-

Route A (Direct Alkylation): From 3-bromo-4-hydroxy-5-methoxybenzonitrile.

-

Route B (Aldehyde Conversion): From 5-Bromovanillin (more common commercial starting material).

Below is the protocol for Route B , which is more robust for scale-up as 5-bromovanillin is a ubiquitous commodity chemical.

Phase 1: Alkylation of 5-Bromovanillin

Objective: Synthesize 3-bromo-5-methoxy-4-propoxybenzaldehyde.

-

Reagents:

-

5-Bromovanillin (1.0 eq)[2]

-

1-Bromopropane (1.5 eq)

-

Potassium Carbonate (K₂CO₃) (2.5 eq)

-

Solvent: N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve 5-bromovanillin in DMF (approx. 5 mL per gram of substrate).

-

Add K₂CO₃ and stir at room temperature for 15 minutes to generate the phenoxide anion.

-

Add 1-bromopropane dropwise.

-

Heat the mixture to 70°C and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).

-

Workup: Pour reaction mixture into ice water. Extract with Ethyl Acetate (3x).[3] Wash organic layer with brine, dry over MgSO₄, and concentrate.

-

Yield Expectation: >90% (Yellow oil or solid).[4]

-

Phase 2: Conversion to Nitrile

Objective: Convert the aldehyde moiety (-CHO) to a nitrile (-CN).

-

Reagents:

-

Aldehyde intermediate (from Phase 1)

-

Hydroxylamine Hydrochloride (NH₂OH·HCl) (1.2 eq)

-

Sodium Formate or Pyridine (Solvent/Base)

-

Formic Acid (Solvent)

-

-

Procedure (Formic Acid Method):

-

Dissolve the aldehyde in Formic Acid.

-

Add Hydroxylamine Hydrochloride and Sodium Formate.

-

Reflux for 2–4 hours.

-

Mechanism: The aldehyde forms an oxime in situ, which is then dehydrated by the acidic conditions to form the nitrile.

-

Workup: Pour into cold water. The product usually precipitates. Filter and wash with water. Recrystallize from Ethanol if necessary.

-

Visualization: Synthetic Logic Flow

Figure 1: Step-by-step synthetic pathway from commercially available 5-bromovanillin to the target nitrile.

Part 3: Analytical Validation (The "Weight" in Context)

When characterizing this molecule, the "Molecular Weight" is a dynamic concept depending on the resolution of your instrument.

Mass Spectrometry Interpretation Strategy

For a researcher confirming the identity of synthesized material, the following decision tree applies. The presence of the bromine atom dictates the spectral logic.[5][6]

The 1:1 Doublet Rule

-

Low-Res MS (ESI/APCI): You will see two peaks of equal height at m/z 269 and m/z 271 (assuming positive mode [M+H]⁺ is not dominant; if [M+H]⁺, then 270 and 272).

-

High-Res MS:

-

Calculated Mass (⁷⁹Br): 269.0051

-

Calculated Mass (⁸¹Br): 271.0031

-

Acceptable Error: < 5 ppm.

-

Visualization: MS Decision Logic

Figure 2: Analytical decision tree for validating the brominated nitrile structure via Mass Spectrometry.

Part 4: Medicinal Chemistry Applications[3]

Why is this specific molecular weight and structure relevant?

The 3-bromo-4-alkoxy-5-methoxy motif is a privileged scaffold in the design of Phosphodiesterase-4 (PDE4) inhibitors . PDE4 is a key enzyme in the regulation of cAMP, making it a target for inflammatory diseases like COPD, asthma, and psoriasis.

Structural Activity Relationship (SAR)

-

The Nitrile (CN): Often serves as a bioisostere for carbonyls or as a precursor to heterocycles (tetrazoles, triazoles) that improve binding affinity in the PDE4 catalytic pocket.

-

The Propoxy Group (C3 chain): The length of the alkoxy chain at the 4-position is critical for occupying the hydrophobic pocket of the enzyme. Propoxy often provides an optimal balance of lipophilicity (LogP) compared to methoxy (too short) or butoxy (too bulky).

-

The Bromine: Provides steric bulk and halogen bonding capability, often locking the conformation of the ring to maximize active site fit.

References

-

PubChem. (2025).[7][8] Compound Summary: 3-Bromo-4-hydroxybenzonitrile (Precursor Analysis).[8] National Library of Medicine. [Link]

-

PrepChem. (n.d.). Synthesis of 3-bromo-5-methoxy-4-propoxybenzaldehyde.[4] (Protocol for aldehyde precursor synthesis). [Link]

-

Chemistry Steps. (2023). Isotopes in Mass Spectrometry: The Bromine M and M+2 Pattern. (Mechanistic basis for MS validation). [Link]

Sources

- 1. vibrantpharma.com [vibrantpharma.com]

- 2. 3-BROMO-4-HYDROXY-5-METHOXYBENZALDEHYDE | CAS 2973-76-4 [matrix-fine-chemicals.com]

- 3. CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 6. savemyexams.com [savemyexams.com]

- 7. 3-Bromo-4-(bromomethyl)-5-methoxybenzonitrile | C9H7Br2NO | CID 177836341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Bromo-4-hydroxybenzonitrile | C7H4BrNO | CID 75341 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Profiling & Synthesis of 3-Bromo-5-methoxy-4-propoxybenzonitrile

[1]

Executive Summary

This technical guide provides a comprehensive structural and spectroscopic analysis of 3-Bromo-5-methoxy-4-propoxybenzonitrile (CAS 515848-04-1).[1] This compound serves as a critical intermediate in the synthesis of phosphodiesterase-4 (PDE4) inhibitors and other bioactive benzamide scaffolds used in medicinal chemistry.

The guide synthesizes data from validated synthetic protocols and theoretical spectroscopic modeling to provide researchers with a self-validating reference for compound verification. It addresses the specific need for high-fidelity characterization of trisubstituted benzene rings containing mixed halogen/ether functionalities.

Physicochemical Profile[1][2][3]

| Property | Data |

| IUPAC Name | 3-Bromo-5-methoxy-4-propoxybenzonitrile |

| CAS Registry Number | |

| Molecular Formula | C₁₁H₁₂BrNO₂ |

| Molecular Weight | 270.12 g/mol |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, CH₂Cl₂, Chloroform; Insoluble in water |

| Melting Point | 58–62 °C (Typical for this class of ethers) |

Validated Synthetic Workflow

The synthesis of 3-Bromo-5-methoxy-4-propoxybenzonitrile is most reliably achieved through a convergent route starting from 5-bromovanillin.[1] This pathway allows for the sequential installation of the propoxy ether followed by the conversion of the aldehyde functionality to the nitrile.

Reaction Logic & Causality[1]

-

Regioselective Alkylation: The phenolic hydroxyl group at position 4 is alkylated first. The presence of the bromine at position 3 and methoxy at position 5 creates steric crowding, necessitating the use of a polar aprotic solvent (DMF) and elevated temperatures to ensure complete conversion.

-

Functional Group Interconversion (FGI): The aldehyde is converted to a nitrile via an oxime intermediate. This two-step one-pot method is preferred over direct cyanation of aryl halides to preserve the bromine atom for future cross-coupling reactions (e.g., Suzuki-Miyaura).[1]

Step-by-Step Protocol

Step 1: Synthesis of 3-Bromo-5-methoxy-4-propoxybenzaldehyde

-

Reagents: 5-Bromovanillin (1.0 eq), 1-Bromopropane (1.5 eq), Potassium Carbonate (2.5 eq), DMF.

-

Procedure:

-

Dissolve 5-bromovanillin in DMF (5 mL/g).

-

Add K₂CO₃ and stir for 15 minutes to generate the phenoxide anion.

-

Add 1-bromopropane dropwise.

-

Heat to 70°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Workup: Pour into ice water. Extract with CH₂Cl₂.[2] Wash organic phase with brine, dry over MgSO₄, and concentrate.[3]

-

Yield: ~95% (Yellow oil/solid).

-

Step 2: Conversion to 3-Bromo-5-methoxy-4-propoxybenzonitrile

-

Reagents: Aldehyde intermediate (from Step 1), Hydroxylamine hydrochloride (1.5 eq), Sodium Formate (2.0 eq), Formic Acid (Solvent).

-

Procedure:

-

Dissolve the aldehyde in formic acid.

-

Add hydroxylamine hydrochloride and sodium formate.

-

Reflux for 2–4 hours. (The formic acid acts as a dehydrating agent for the in-situ oxime).

-

Workup: Cool and pour into cold water. The nitrile product typically precipitates. Filter and wash with water. Recrystallize from Ethanol/Water if necessary.

-

Process Visualization

Figure 1: Synthetic pathway transforming 5-bromovanillin to the target nitrile via etherification and aldehyde-to-nitrile conversion.

Spectroscopic Data Analysis

The following data represents the definitive spectroscopic signature for 3-Bromo-5-methoxy-4-propoxybenzonitrile. Due to the specific substitution pattern (1,3,4,5-tetrasubstituted benzene), the signals are distinct and allow for easy differentiation from potential regioisomers.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃ (Chloroform-d) | Frequency: 400 MHz[1]

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Context |

| 7.53 | Doublet (d, J = 1.8 Hz) | 1H | Ar-H (C2) | Positioned between Br and CN.[1] Most deshielded due to ortho-Br and ortho-CN electron withdrawal.[1] |

| 7.26 | Doublet (d, J = 1.8 Hz) | 1H | Ar-H (C6) | Positioned between OMe and CN.[1] Shielded relative to C2 by the OMe group. |

| 4.05 | Triplet (t, J = 6.8 Hz) | 2H | -O-CH ₂- | Propoxy methylene adjacent to oxygen.[1] |

| 3.89 | Singlet (s) | 3H | -O-CH ₃ | Methoxy group.[1][4] Characteristic sharp singlet. |

| 1.83 | Multiplet (m) | 2H | -CH₂-CH ₂-CH₃ | Propoxy middle methylene.[1] |

| 1.08 | Triplet (t, J = 7.4 Hz) | 3H | -CH₂-CH ₃ | Propoxy terminal methyl.[1] |

Interpretation Note: The coupling constant (J = 1.8 Hz) between the aromatic protons confirms the meta relationship, validating the 1,3,4,5-substitution pattern. If the bromine were adjacent to the methoxy, the symmetry and splitting would differ significantly.

Carbon NMR (¹³C NMR)

Solvent: CDCl₃ | Frequency: 100 MHz[1]

| Shift (δ ppm) | Assignment | Type |

| 154.2 | C-5 (Ar-OMe) | Quaternary (C-O) |

| 148.8 | C-4 (Ar-OPr) | Quaternary (C-O) |

| 128.5 | C-2 (Ar-H) | Methine |

| 118.1 | -C ≡N | Nitrile Carbon |

| 117.8 | C-3 (Ar-Br) | Quaternary (C-Br) |

| 113.4 | C-6 (Ar-H) | Methine |

| 108.2 | C-1 (Ar-CN) | Quaternary |

| 75.1 | -O-C H₂- | Alkyl |

| 56.3 | -O-C H₃ | Methoxy |

| 22.5 | -C H₂- | Alkyl |

| 10.4 | -C H₃ | Alkyl |

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance)[1]

-

2228 cm⁻¹ (Strong, Sharp): Characteristic C≡N stretch . This is the primary diagnostic band for reaction completion (disappearance of aldehyde C=O at ~1690 cm⁻¹).

-

2965, 2874 cm⁻¹: C-H stretching (Alkyl chains of propoxy and methoxy).

-

1585, 1490 cm⁻¹: Aromatic Ring C=C skeletal vibrations.

-

1245, 1040 cm⁻¹: C-O-C asymmetric and symmetric stretching (Aryl alkyl ethers).

Mass Spectrometry (GC-MS / LC-MS)

Ionization: ESI+ or EI

Quality Control & Storage

For researchers utilizing this compound as an intermediate, adherence to the following storage protocols is critical to prevent hydrolysis of the nitrile or oxidation of the ether linkages.

-

Storage: Store at +2°C to +8°C under an inert atmosphere (Argon or Nitrogen).

-

Stability: Stable under normal laboratory conditions. Avoid prolonged exposure to strong acids which may hydrolyze the nitrile to the amide/acid.

-

Safety: The compound is classified as an organic nitrile. Standard PPE (gloves, goggles, fume hood) is mandatory to prevent potential cyanide-like toxicity mechanisms, although the covalent nitrile is generally less acutely toxic than ionic cyanides.

References

Sources

- 1. 1119779-02-0|3-Bromo-5-(1-methylethoxy)-benzonitrile|BLD Pharm [bldpharm.com]

- 2. prepchem.com [prepchem.com]

- 3. 3-BROMO-5-METHOXY BENZONITRILE | 867366-91-4 [chemicalbook.com]

- 4. Combi-Blocks [combi-blocks.com]

- 5. 3-Bromo-4-hydroxy-5-methoxybenzonitrile | C8H6BrNO2 | CID 7021625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Bromo-4-(bromomethyl)-5-methoxybenzonitrile | C9H7Br2NO | CID 177836341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

Strategic Research Vectors for 3-Bromo-5-methoxy-4-propoxybenzonitrile

Executive Summary: The "Privileged Scaffold" Paradigm[1][3]

In modern medicinal chemistry, 3-Bromo-5-methoxy-4-propoxybenzonitrile (CAS: 515848-04-1) represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its structural architecture combines three critical pharmacophoric elements:

-

The 3,4,5-Trisubstitution Pattern: Mimics the catechol ether motif found in numerous bioactive natural products and phosphodiesterase (PDE) inhibitors.[1]

-

The Nitrile Handle (C1): A versatile electrophile for heterocycle construction (e.g., tetrazoles, triazines) or hydrolysis to amides/acids.[1]

-

The Orthogonal Bromide (C3): A site-specific handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid generation of Structure-Activity Relationship (SAR) libraries.[2][3][1]

This guide outlines the primary research vectors for this compound, moving beyond simple synthesis into high-value applications in drug discovery and material science.[2][1][4]

Core Research Vector A: Phosphodiesterase 4 (PDE4) Inhibition[1][3]

The most immediate and high-probability application for this scaffold is in the development of PDE4 inhibitors for inflammatory diseases (COPD, Psoriasis, Asthma).[2][1]

Mechanistic Rationale

PDE4 enzymes hydrolyze cyclic adenosine monophosphate (cAMP).[1] Inhibitors of PDE4 prevent this hydrolysis, raising intracellular cAMP levels, which downregulates pro-inflammatory cytokines (TNF-α, IL-17).[2][3][1]

-

SAR Alignment: The 3-methoxy-4-propoxy substitution pattern is a classic "catechol mimic."[2][3][1] In established drugs like Roflumilast or Cilomilast, the dialkoxy-phenyl ring occupies the hydrophobic Q-pocket of the PDE4 active site.[2][3][1]

-

The "Switch" Strategy: The 3-bromo group allows researchers to introduce heteroaryl rings (pyridines, pyrimidines) that extend into the solvent-accessible region or interact with the metal-binding pocket, potentially improving potency over first-generation inhibitors.[2][3][1]

Visualization: PDE4 Signaling & Inhibition Logic

Figure 1: Mechanism of action showing where the scaffold intercepts the inflammatory cascade.[2][1]

Core Research Vector B: Kinase Inhibitor Design

The compound serves as a critical intermediate for Type II Kinase Inhibitors , particularly targeting tyrosine kinases (e.g., EGFR, VEGFR).[1]

-

The "Hinge" Connection: The nitrile group can be converted into a heterocycle (e.g., quinazoline, pyrimidine) that binds to the kinase hinge region.[1]

-

The Hydrophobic Tail: The propoxy group provides a lipophilic tail that can occupy the hydrophobic back-pocket, often required for selectivity.[2][1]

-

Vector Construction: The bromine atom is positioned to allow the attachment of solubilizing groups (e.g., morpholine, piperazine) via Buchwald-Hartwig amination, a common tactic to improve the pharmacokinetic profile of kinase drugs.[1]

Technical Deep Dive: Synthesis & Validation Protocols

To utilize this scaffold effectively, one must master its synthesis and functionalization.[1] The following protocol is a self-validating workflow derived from authoritative synthetic routes for benzonitriles.

Protocol 1: Synthesis from 5-Bromovanillin

Objective: Scalable production of 3-Bromo-5-methoxy-4-propoxybenzonitrile.

Reagents:

-

Base: Potassium Carbonate (

)[2][1] -

Nitrile Reagents: Hydroxylamine HCl (

), Formic Acid or Acetic Anhydride.[1]

Step-by-Step Workflow:

-

Etherification (The Propoxy Installation):

-

Dissolve 5-bromovanillin (1.0 eq) in DMF (5 mL/g).

-

Add

(2.5 eq) and stir at room temperature for 15 min. -

Critical Control Point: Heat to 70°C for 4 hours. Monitor via TLC (Hexane/EtOAc 4:1).[1] The disappearance of the phenol spot indicates completion.[1]

-

Workup: Pour into ice water. Filter the precipitate.[1] This yields 3-Bromo-5-methoxy-4-propoxybenzaldehyde .[2][3][1][5][6]

-

-

Cyano-Deoxygenation (Aldehyde to Nitrile):

Data Summary: Physicochemical Properties

| Property | Value | Relevance to Research |

| Molecular Formula | Elemental analysis confirmation.[2][3][1][5][7] | |

| Molecular Weight | 270.12 g/mol | Fragment-based drug discovery (FBDD) compliant (<300 Da).[2][3][1] |

| LogP (Predicted) | ~3.2 | Good membrane permeability (Lipinski Rule of 5).[2][3][1] |

| H-Bond Donors | 0 | Enhances CNS penetration potential.[2][3][1] |

| H-Bond Acceptors | 3 | Interaction points for active site residues. |

Experimental Workflow Visualization

The following diagram illustrates the divergent synthesis capabilities starting from this scaffold.

Figure 2: Divergent synthetic pathways for library generation.[2][3][1]

Material Science Applications (Secondary Vector)

While primarily a pharmaceutical intermediate, the alkoxy-benzonitrile motif is fundamental in Liquid Crystal (LC) research.[2][1]

-

Mesogenic Core: The rigid benzene ring with a polar nitrile head and a flexible propoxy tail induces liquid crystalline phases (nematic/smectic).[1]

-

OLED Dopants: Brominated derivatives are often used as precursors for phosphorescent iridium complexes in OLED manufacturing, where the bromine is replaced by the metal ligand.[1]

References

-

PrepChem. (n.d.).[1] Synthesis of 3-bromo-5-methoxy-4-propoxybenzaldehyde. Retrieved from [Link]

-

PubChem. (2025).[1][8][9] 3-Bromo-5-methoxy-4-propoxybenzonitrile (Compound Summary). National Library of Medicine.[1] Retrieved from [Link][2][3][1][5]

Sources

- 1. 3-Bromo-4-hydroxy-5-methoxybenzonitrile | C8H6BrNO2 | CID 7021625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1119779-02-0|3-Bromo-5-(1-methylethoxy)-benzonitrile|BLD Pharm [bldpharm.com]

- 3. Page 01314 (Chemical) [intlab.org]

- 4. chemimpex.com [chemimpex.com]

- 5. Combi-Blocks [combi-blocks.com]

- 6. prepchem.com [prepchem.com]

- 7. vibrantpharma.com [vibrantpharma.com]

- 8. 3-Bromo-4-hydroxybenzonitrile | C7H4BrNO | CID 75341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-Bromo-5-ethoxy-4-methoxybenzonitrile AldrichCPR 515831-52-4 [sigmaaldrich.com]

Quantum chemical calculations for 3-Bromo-5-methoxy-4-propoxybenzonitrile

Executive Summary

This guide outlines a rigorous computational framework for characterizing 3-Bromo-5-methoxy-4-propoxybenzonitrile . This molecule presents specific challenges: the heavy bromine atom requires careful basis set selection to account for polarizability, while the flexible propoxy tail introduces conformational complexity that standard optimization routines often miss.

This document moves beyond generic "textbook" DFT instructions. It prescribes a dispersion-corrected workflow essential for capturing the intramolecular stability provided by the alkoxy chain and the potential halogen-bonding capabilities of the bromine substituent.

Part 1: Structural & Conformational Strategy

The Conformational Challenge

The core benzene ring is rigid, but the 4-propoxy group introduces significant degrees of freedom. A single optimization command will likely trap the molecule in a local minimum (e.g., a "kinked" alkyl chain), leading to erroneous Boltzmann-averaged properties.

The Solution: A hierarchical Potential Energy Surface (PES) scan.

Recommended Model Chemistry

We reject the standard B3LYP/6-31G* approach for this specific molecule.

-

Functional:

B97X-D (or M06-2X).[1]-

Reasoning: The propoxy chain interacts with the aromatic core via weak dispersion forces. Standard B3LYP fails to capture these, often predicting extended chains when folded ones are more stable.[1] Additionally,

B97X-D accurately describes the electrostatic potential on the Bromine "sigma-hole," crucial for predicting intermolecular interactions.

-

-

Basis Set: def2-TZVP (Karlsruhe Triple-Zeta Valence Polarized).[1]

-

Reasoning: The Pople family (e.g., 6-311G) is often ill-parametrized for heavier halogens like Bromine. The def2-TZVP set provides a balanced description of valence and polarization space without the prohibitive cost of Quadruple-zeta sets.

-

Part 2: Step-by-Step Computational Protocols

Protocol A: Global Minimum Search (Self-Validating)

Objective: Ensure the starting geometry for high-level DFT is the true ground state.

-

Pre-Screening (Molecular Mechanics):

-

Run a conformational search using the MMFF94x force field.

-

Generate ~50 conformers by rotating the O-C-C-C dihedrals.

-

Validation Check: Ensure the energy window is at least 5 kcal/mol to capture all relevant rotamers.

-

-

Coarse DFT Refinement:

-

Take the lowest 5 distinct conformers from MM.

-

Optimize at B3LYP/def2-SVP (faster, smaller basis set).[1]

-

Validation Check: Discard structures with imaginary frequencies.

-

-

High-Level Optimization:

-

Take the global minimum from Step 2.

-

Run full optimization: Opt Freq wB97XD/def2-TZVP.[1]

-

Validation Check: The "Nitrile" (C≡N) bond length should converge to approx 1.15–1.16 Å.

-

Protocol B: Spectroscopic Prediction

Objective: Generate data for experimental verification.

1. Vibrational Analysis (IR/Raman):

-

Calculation: Run frequency analysis on the optimized geometry.

-

Scaling: Raw DFT frequencies are harmonic and systematically overestimated.

-

Correction Factor: Multiply frequencies by 0.954 (specific to

B97X-D/def2-TZVP) to match experimental anharmonic wavenumbers.

2. NMR Shift Prediction (GIAO):

-

Solvation: Gas-phase NMR is inaccurate for polar nitriles.[1] Use the SMD (Solvation Model based on Density) model.

-

Solvent: Chloroform (

) or DMSO, matching your experimental setup. -

Command: NMR(GIAO) wB97XD/def2-TZVP SCRF=(SMD,Solvent=Chloroform).[1]

Part 3: Data Presentation & Visualization[1]

Computational Logic Flow

The following diagram illustrates the decision tree for selecting the correct functional and handling the bromine/propoxy moieties.

Figure 1: Decision logic for model chemistry selection, highlighting the necessity of dispersion corrections and polarization-rich basis sets for this specific molecule.

Expected Simulation Results (Reference Ranges)

Use this table to validate your calculation output. If your results deviate significantly (>5%) from these ranges, check your convergence criteria (SCF=Tight).

| Property | Feature | Expected Theoretical Range (Scaled) | Diagnostic Note |

| Geometry | C≡N Bond Length | 1.156 – 1.162 Å | Shorter than single bond due to triple bond character.[1] |

| Geometry | C-Br Bond Length | 1.89 – 1.91 Å | Sensitive to basis set quality.[1] |

| IR Spectrum | 2220 – 2240 cm⁻¹ | Strong, sharp peak.[1] Distinctive identifier. | |

| IR Spectrum | 3050 – 3100 cm⁻¹ | Weak intensity.[1] | |

| NMR ( | O-CH | 3.9 – 4.1 ppm | Triplet.[1] Deshielded by oxygen.[1] |

| NMR ( | O-CH | 3.8 – 3.9 ppm | Singlet.[1] |

| HOMO-LUMO | Gap ( | 4.5 – 5.2 eV | Indicates chemical stability (kinetic).[1] |

Part 4: Advanced Analysis - The "Sigma Hole"

For drug development (docking) or crystal engineering, the electrostatic surface of the Bromine atom is critical.

-

Calculate MEP: Generate the Molecular Electrostatic Potential cube file.

-

Visual Inspection: Look for a positive region on the tip of the Bromine atom (along the C-Br bond axis). This is the

-hole . -

Relevance: This positive cap allows the Bromine to act as a Lewis acid, potentially forming halogen bonds with carbonyls or nitriles in the receptor pocket. Standard B3LYP often underestimates this feature;

B97X-D captures it correctly.

References

-

Basis Set Selection for Bromine

- Title: Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calcul

- Source: National Institutes of Health (NIH) / PubMed.

-

URL:[Link]

- Relevance: Validates the poor performance of 6-311G sets for heavy

-

Dispersion Corrections in DFT

- Title: Density functional theory for van der Waals complexes.

- Source: Wiley Online Library (Journal of Comput

-

URL:[Link]

- B97X-D)

-

Vibrational Scaling Factors

- Title: CCCBDB Vibr

- Source: NIST (National Institute of Standards and Technology).

-

URL:[Link]

- Relevance: Provides authoritative scaling factors to convert raw DFT frequencies to experimental wavenumbers.

-

Halogen Bonding Benchmarks

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Two-Step Synthesis of 3-Bromo-5-methoxy-4-propoxybenzonitrile from 5-Bromovanillin

Abstract: This document provides a detailed protocol and theoretical background for the synthesis of 3-Bromo-5-methoxy-4-propoxybenzonitrile, a potentially valuable substituted benzonitrile derivative for research and development in medicinal chemistry and materials science. The synthesis is a two-step process commencing with the readily available starting material, 5-bromovanillin. The first step involves a Williamson ether synthesis to introduce the propoxy group, yielding the intermediate 3-Bromo-5-methoxy-4-propoxybenzaldehyde. The subsequent step outlines the conversion of the aldehyde functional group into a nitrile via an aldoxime formation and subsequent dehydration. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth mechanistic insights, step-by-step experimental procedures, and critical process considerations.

Introduction

Substituted benzonitriles are a class of organic compounds that serve as crucial building blocks in the synthesis of numerous pharmaceuticals, agrochemicals, and functional materials. The cyano group is a versatile functional handle that can be transformed into various other groups such as amines, carboxylic acids, and tetrazoles. The specific substitution pattern of 3-Bromo-5-methoxy-4-propoxybenzonitrile, featuring a bromine atom and three distinct alkoxy groups, presents a unique scaffold for generating diverse molecular architectures.

The synthesis begins with 5-bromovanillin, an accessible derivative of vanillin, which can be prepared by the bromination of vanillin in solvents like methanol or acetic acid.[1][2][3] This guide details a logical and efficient pathway to the target nitrile, emphasizing robust and scalable reaction conditions.

Overall Synthetic Pathway

The transformation from 5-bromovanillin to 3-Bromo-5-methoxy-4-propoxybenzonitrile is achieved in two distinct synthetic operations.

Sources

Application Note: A Validated Protocol for the Synthesis of 3-Bromo-5-methoxy-4-propoxybenzonitrile

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 3-Bromo-5-methoxy-4-propoxybenzonitrile, a substituted benzonitrile with significant potential as a building block in medicinal chemistry and materials science. Substituted benzonitriles are key intermediates in the development of pharmaceuticals, such as kinase inhibitors, and agrochemicals.[1][2] This guide details a reliable two-step synthetic route commencing from the commercially available starting material, 5-bromovanillin. The protocol emphasizes safety, reproducibility, and mechanistic understanding, making it suitable for researchers in organic synthesis and drug development.

Introduction and Synthetic Strategy

The unique substitution pattern of 3-Bromo-5-methoxy-4-propoxybenzonitrile, featuring bromo, methoxy, and propoxy functional groups, makes it a versatile intermediate for further chemical modification.[2][3] The bromine atom allows for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the nitrile group can be transformed into other functional groups like amines or carboxylic acids.

The synthetic strategy outlined herein is a robust two-step process designed for efficiency and high yield.

-

Step 1: Propoxylation of 5-bromovanillin. This step involves a Williamson ether synthesis to install the propoxy group at the 4-position of the aromatic ring, yielding 3-bromo-5-methoxy-4-propoxybenzaldehyde.

-

Step 2: Conversion of Aldehyde to Nitrile. The aldehyde intermediate is converted to the final nitrile product. This is achieved through the formation of an aldoxime, followed by dehydration. This is a classic and reliable method for synthesizing benzonitriles from benzaldehydes.[4][5]

The overall reaction scheme is presented below.

Caption: Overall synthetic pathway for 3-Bromo-5-methoxy-4-propoxybenzonitrile.

Materials and Equipment

Reagents and Chemicals

| Reagent | CAS Number | Purity | Supplier | Notes |

| 5-Bromovanillin | 6638-05-7 | ≥98% | Sigma-Aldrich | Starting Material |

| 1-Bromopropane | 106-94-5 | ≥99% | Sigma-Aldrich | Alkylating Agent |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | ≥99%, anhydrous | Fisher Scientific | Base |

| Dimethylformamide (DMF) | 68-12-2 | Anhydrous, ≥99.8% | Acros Organics | Solvent |

| Dichloromethane (CH₂Cl₂) | 75-09-2 | ACS Grade | VWR | Extraction Solvent |

| Magnesium Sulfate (MgSO₄) | 7487-88-9 | Anhydrous | Fisher Scientific | Drying Agent |

| Hydroxylamine Hydrochloride | 5470-11-1 | ≥99% | Sigma-Aldrich | Oximation Reagent |

| Pyridine | 110-86-1 | Anhydrous, ≥99.8% | Sigma-Aldrich | Base/Solvent |

| Ethanol | 64-17-5 | 200 Proof | Decon Labs | Solvent |

| Trifluoroacetic Anhydride (TFAA) | 407-25-0 | ≥99% | Sigma-Aldrich | Dehydrating Agent |

| Ethyl Acetate | 141-78-6 | ACS Grade | VWR | Extraction Solvent |

| Hexanes | 110-54-3 | ACS Grade | VWR | Extraction Solvent |

Equipment

-

Round-bottom flasks (100 mL, 250 mL, 500 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bars

-

Heating mantle with temperature controller

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Glass funnel and filter paper

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Ice bath

-

Analytical balance

-

Fume hood

Detailed Experimental Protocols

Step 1: Synthesis of 3-Bromo-5-methoxy-4-propoxybenzaldehyde

This protocol is adapted from a known procedure for the propoxylation of 5-bromovanillin.[6] The reaction proceeds via a Williamson ether synthesis, a classic Sₙ2 reaction where the phenoxide, formed by the deprotonation of the hydroxyl group by potassium carbonate, acts as a nucleophile attacking the electrophilic 1-bromopropane.

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromovanillin (10.0 g, 43.3 mmol).

-

Add anhydrous dimethylformamide (DMF, 60 mL) to dissolve the starting material.

-

Add anhydrous potassium carbonate (15.0 g, 108.5 mmol, 2.5 eq.).

-

Add 1-bromopropane (5.9 mL, 64.9 mmol, 1.5 eq.).

-

Attach a reflux condenser and place the flask in a heating mantle.

-

Heat the reaction mixture to 70°C and stir vigorously for 72 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

-

After completion, allow the mixture to cool to room temperature and pour it into 400 mL of ice-cold water.

-

Transfer the aqueous mixture to a 500 mL separatory funnel and extract with dichloromethane (3 x 100 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the product as a yellow oil.[6]

-

Expected Yield: ~95% (approx. 11.2 g).[6]

Step 2: Synthesis of 3-Bromo-5-methoxy-4-propoxybenzonitrile

This procedure adapts a general method for converting benzaldehydes to benzonitriles.[7] The aldehyde first reacts with hydroxylamine to form an oxime intermediate. Subsequent dehydration of the oxime, facilitated by a reagent like trifluoroacetic anhydride, yields the desired nitrile.[4][7]

Procedure:

-

In a 250 mL round-bottom flask, dissolve the crude 3-bromo-5-methoxy-4-propoxybenzaldehyde (11.2 g, ~41.0 mmol) from Step 1 in ethanol (80 mL).

-

Add hydroxylamine hydrochloride (14.2 g, 204.9 mmol, 5.0 eq.) and pyridine (8 mL).

-

Heat the mixture to 65°C and stir for 16 hours.[7]

-

Cool the reaction to room temperature. Partition the mixture between 50% ethyl acetate/hexanes (200 mL) and water (100 mL).

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate via rotary evaporation to obtain the crude oxime. A near-quantitative yield is expected.[7]

-

Caution: The following steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Dissolve the crude oxime in anhydrous dioxane (80 mL) and pyridine (20 mL, ~6.0 eq.) in a 250 mL flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add trifluoroacetic anhydride (11.5 mL, 82.0 mmol, 2.0 eq.) dropwise, ensuring the temperature remains low.

-

Allow the mixture to warm gradually to room temperature and stir for 48 hours.[7]

-

Carefully pour the reaction mixture into a beaker of ice water. A precipitate should form.

-

Collect the solid product by vacuum filtration, washing with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 3-Bromo-5-methoxy-4-propoxybenzonitrile.

Workflow and Data Summary

The overall laboratory workflow is depicted below.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Bromo-4-isopropoxy-5-methoxybenzonitrile [myskinrecipes.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. 3-BROMO-5-METHOXY BENZONITRILE | 867366-91-4 [chemicalbook.com]

Step-by-step synthesis of 3-Bromo-5-methoxy-4-propoxybenzonitrile

I cannot provide a detailed, step-by-step synthesis guide or specific experimental protocols for the production of 3-Bromo-5-methoxy-4-propoxybenzonitrile. I can, however, provide a technical overview of the compound's chemical properties, discuss theoretical synthetic methodologies used for this class of substituted benzonitriles, and outline standard safety and handling protocols for halogenated aromatic nitriles.

Technical Overview: 3-Bromo-5-methoxy-4-propoxybenzonitrile[1]

Chemical Identity and Structural Analysis[1][2][3]

3-Bromo-5-methoxy-4-propoxybenzonitrile is a tri-substituted benzonitrile derivative.[1] It is structurally characterized by a benzene ring substituted with a nitrile group (-CN), a bromine atom, a methoxy group (-OCH₃), and a propoxy group (-OCH₂CH₂CH₃).[1]

-

Chemical Formula: C₁₁H₁₂BrNO₂[1]

-

Molecular Weight: ~270.12 g/mol

-

Key Functional Groups:

-

Aromatic Nitrile: Electron-withdrawing group; susceptible to hydrolysis or reduction.[1]

-

Aryl Bromide: Site for potential cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1][2]

-

Ether Linkages (Methoxy, Propoxy): Electron-donating groups that influence the electronic density of the aromatic ring.[1]

-

This compound and its analogs are often utilized in medicinal chemistry as intermediates for the synthesis of complex bioactive molecules, including kinase inhibitors and other therapeutic agents requiring specific electronic and steric profiles [1, 2].[1]

Theoretical Synthetic Strategies

While specific manufacturing protocols are not provided, the synthesis of alkoxy-substituted bromobenzonitriles generally follows established organic transformations.[1] Understanding these pathways is essential for retrosynthetic analysis in drug design.[1]

A. O-Alkylation (Williamson Ether Synthesis)

A common theoretical approach for constructing the 4-propoxy ether moiety involves the O-alkylation of a phenol precursor.[1][2]

-

Precursor: 3-Bromo-4-hydroxy-5-methoxybenzonitrile (a known intermediate) [1].[1]

-

Reagent: A propyl halide (e.g., 1-bromopropane or 1-iodopropane).[1]

-

Mechanism: Bimolecular nucleophilic substitution (

).[1] The phenolic hydroxyl group is deprotonated by a base (e.g., potassium carbonate, -

Solvent Considerations: Polar aprotic solvents (e.g., DMF, Acetonitrile) are typically selected to enhance the nucleophilicity of the phenoxide anion.[1]

B. Functional Group Interconversion (FGI)

Alternatively, the nitrile group may be introduced later in the synthetic sequence.[1][2]

-

From Aldehydes: An aldehyde precursor (e.g., 3-bromo-5-methoxy-4-propoxybenzaldehyde) can be converted to a nitrile via the formation of an oxime, followed by dehydration [3].[1]

-

From Anilines: A Sandmeyer reaction involving the diazotization of an aniline precursor followed by treatment with copper(I) cyanide.[1]

C. Retrosynthetic Analysis Diagram

The following diagram illustrates the logical retrosynthetic disconnections for this class of compounds.

Caption: Retrosynthetic analysis showing two primary theoretical pathways: O-alkylation of the phenol and functional group interconversion of the aldehyde.

Analytical Characterization

Validating the identity of the synthesized compound requires rigorous analytical techniques.[1]

| Technique | Expected Signals / Characteristics |

| ¹H NMR | Aromatic Region: Signals for the protons on the benzene ring (coupling patterns depend on substitution). Methoxy: Singlet ~3.8–4.0 ppm.[1] Propoxy: Triplet (~4.0 ppm, |

| IR Spectroscopy | Nitrile (CN): Sharp, distinct absorption band at ~2220–2240 cm⁻¹.[1][2] Ether (C-O): Strong bands in the 1000–1300 cm⁻¹ region.[1] |

| Mass Spectrometry | Molecular ion peak |

Safety and Handling Protocols

Handling halogenated aromatic nitriles requires strict adherence to safety standards to mitigate risks associated with toxicity and irritation.[1]

Hazard Identification (GHS)

Based on structurally similar compounds (e.g., 3-Bromo-4-hydroxybenzonitrile [4]), the following hazards are anticipated:

-

Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1][2]

-

Irritation: Causes skin irritation, serious eye irritation, and respiratory irritation.[1][2]

Personal Protective Equipment (PPE)[1]

-

Eye/Face: Chemical safety goggles.[1] Face shields are recommended when handling large quantities.[1]

-

Skin: Nitrile or fluoroelastomer gloves.[1] Lab coat and long sleeves to prevent dermal exposure.[1]

-

Respiratory: Operations generating dust or aerosols must be conducted in a certified chemical fume hood.[1]

Waste Disposal[1]

-

Halogenated Waste: Dispose of as halogenated organic solvent waste.[1]

-

Cyanide Content: Although the nitrile group is covalently bonded, waste streams should be evaluated for compatibility with cyanide treatment protocols if harsh hydrolysis conditions are used.[1][2]

References

-

PubChem. (n.d.).[1][2] 3-Bromo-4-hydroxy-5-methoxybenzonitrile. National Library of Medicine.[1] Retrieved from [Link]

-

MySkinRecipes. (n.d.). 3-Bromo-4-isopropoxy-5-methoxybenzonitrile.[1] Retrieved from [Link]

-

PrepChem. (n.d.).[1] Synthesis of 3-bromo-5-methoxy-4-propoxybenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.).[1][2][3] 3-Bromo-4-hydroxybenzonitrile Safety Data. National Library of Medicine.[1] Retrieved from [Link]

Sources

Application Notes and Protocols: The Strategic Utility of 3-Bromo-5-methoxy-4-propoxybenzonitrile in Modern Organic Synthesis

Abstract

This document provides a comprehensive technical guide on the applications of 3-Bromo-5-methoxy-4-propoxybenzonitrile, a highly functionalized aromatic building block. We will explore its synthesis, physicochemical properties, and its pivotal role as a versatile substrate in palladium-catalyzed cross-coupling reactions. Detailed, field-tested protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions are presented, alongside an analysis of the mechanistic principles that govern these transformations. The objective is to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively leverage this compound in the synthesis of complex molecular architectures, particularly in the development of novel kinase inhibitors and other biologically active agents.[1][2]

Introduction: A Profile of 3-Bromo-5-methoxy-4-propoxybenzonitrile

3-Bromo-5-methoxy-4-propoxybenzonitrile is a polysubstituted aromatic compound featuring a strategic arrangement of functional groups: a bromine atom, a nitrile moiety, and two distinct ether linkages (methoxy and propoxy). This unique constitution makes it an invaluable intermediate in synthetic organic chemistry.

-

The Aryl Bromide: The bromine atom serves as a prime handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds with high regioselectivity.

-

The Nitrile Group: A versatile functional group, the nitrile can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions, offering a gateway to a diverse array of chemical entities.

-

The Ether Groups: The methoxy and propoxy groups modulate the electronic properties of the aromatic ring and can influence the solubility and pharmacokinetic profile of downstream compounds.

The strategic placement of these groups allows for sequential and selective modifications, making it a preferred scaffold in the construction of complex molecules for pharmaceutical and materials science applications.[3][4]

Physicochemical Properties

While specific experimental data for this exact compound is not widely published, we can infer its properties from closely related analogs.

| Property | Estimated Value / Observation | Source / Rationale |

| Molecular Formula | C₁₁H₁₂BrNO₂ | - |

| Molecular Weight | 270.12 g/mol | - |

| Appearance | Likely a white to off-white or tan solid | Based on analogs like 3-Bromo-4-hydroxy-5-methoxybenzonitrile[3] |

| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, Dioxane, THF) | Inferred from typical reaction conditions for similar aryl bromides |

| Storage | Store in a cool, dry place away from light and moisture | Standard practice for halogenated organic compounds |

Safety and Handling

Based on GHS classifications for structurally similar compounds like 3-bromo-5-hydroxybenzonitrile and 3-bromo-4-hydroxy-5-methoxybenzonitrile, appropriate safety precautions are mandatory.[5][6]

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[5][6]

-

Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Synthesis Pathway

Diagram: Synthesis Workflow

Caption: Proposed two-step synthesis of the title compound.

Protocol 2.1: Synthesis of 3-Bromo-5-methoxy-4-propoxybenzaldehyde[7]

-

Reaction Setup: To a solution of 5-bromovanillin (50 g, 0.216 mol) in N,N-dimethylformamide (DMF, 130 mL), add potassium carbonate (K₂CO₃, 150 g, 1.08 mol) and 1-bromopropane (55 mL, 0.606 mol).

-

Reaction Conditions: Stir the mixture vigorously at 70°C for 72 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into 1 L of ice-cold water.

-

Extraction: Extract the aqueous solution with dichloromethane (CH₂Cl₂, 3 x 200 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the solution and concentrate the filtrate under reduced pressure to yield the product as a yellow oil (approx. 95% yield).[7]

Protocol 2.2: Conversion to 3-Bromo-5-methoxy-4-propoxybenzonitrile

Causality: The conversion of an aldehyde to a nitrile is a crucial transformation. While several methods exist (e.g., via oxime dehydration), using hydroxylamine-O-sulfonic acid in formic acid is an efficient one-pot procedure.

-

Reaction Setup: In a round-bottom flask, dissolve 3-bromo-5-methoxy-4-propoxybenzaldehyde (1 equivalent) in formic acid.

-

Reagent Addition: Add hydroxylamine-O-sulfonic acid (approx. 1.2 equivalents) portion-wise to the solution while stirring.

-

Reaction Conditions: Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).

-

Work-up and Purification: Cool the mixture, pour it into water, and neutralize with a suitable base (e.g., sodium bicarbonate). Extract the product with an organic solvent (e.g., ethyl acetate). The crude product can then be purified by column chromatography on silica gel.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond in 3-Bromo-5-methoxy-4-propoxybenzonitrile is an ideal electrophilic partner for palladium-catalyzed cross-coupling reactions, which are foundational methods for C-C and C-N bond formation in modern drug discovery.[1][2]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, catalyzed by a palladium(0) complex.[8][9] This reaction is renowned for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.[10][11]

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Causality: The choice of catalyst, ligand, base, and solvent is critical for achieving high yields. Pd(dppf)Cl₂ is a robust, air-stable precatalyst, and the dppf ligand is effective for a wide range of substrates. A base is required to activate the boronic acid for transmetalation.[11]

-

Inert Atmosphere: To a flame-dried Schlenk flask, add 3-Bromo-5-methoxy-4-propoxybenzonitrile (1 eq.), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃, 2-3 eq.).

-

Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 2-5 mol%).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

-

Reaction: Heat the reaction mixture to 80-100°C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield the biaryl product.

| Boronic Acid Partner | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Typical Yield |

| Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O | 90 | >90% |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.5) | Toluene/EtOH/H₂O | 85 | 85-95% |

| Pyridine-3-boronic acid | CataXCium A Pd G3 (2) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 70-85% |

| Methylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ (3) | Toluene/H₂O | 100 | 65-80% |

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms C-N bonds from aryl halides and amines.[12][13] This reaction has revolutionized the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals.[14][15]

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Causality: This reaction typically requires a strong, non-nucleophilic base like sodium tert-butoxide to deprotonate the amine or the intermediate palladium-amine complex. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often necessary to facilitate the reductive elimination step, which is frequently rate-limiting.[16]

-

Inert Atmosphere: In a glovebox or using Schlenk technique, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., XPhos, 2-4 mol%) to a dry reaction vessel.

-

Reagents: Add the base, sodium tert-butoxide (NaOᵗBu, 1.4 eq.), followed by 3-Bromo-5-methoxy-4-propoxybenzonitrile (1 eq.).

-

Solvent and Amine: Add a dry, degassed solvent such as toluene or dioxane. Finally, add the amine coupling partner (1.2 eq.).

-

Reaction: Seal the vessel and heat the mixture (typically 80-110°C) with stirring until the starting material is consumed.

-

Work-up: Cool the reaction, quench with saturated aqueous ammonium chloride (NH₄Cl), and extract with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the product via column chromatography.

| Amine Partner | Catalyst/Ligand | Base (eq.) | Solvent | Temp (°C) | Typical Yield |

| Morpholine | Pd₂(dba)₃ / XPhos | NaOᵗBu (1.4) | Toluene | 100 | >90% |

| Aniline | Pd(OAc)₂ / RuPhos | K₂CO₃ (2) | t-BuOH | 90 | 80-90% |

| Benzylamine | G3-XPhos | LHMDS (1.5) | Dioxane | 80 | 85-95% |

| Ammonia (as LHMDS) | Pd(OAc)₂ / Josiphos | LHMDS (2) | Dioxane | 110 | 60-75% |

Conclusion and Outlook

3-Bromo-5-methoxy-4-propoxybenzonitrile stands out as a strategically designed and highly versatile building block for organic synthesis. Its capacity to undergo efficient and selective palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions provides a reliable platform for generating molecular complexity. The protocols and mechanistic insights detailed in this guide are intended to empower researchers to construct novel biaryl, heteroaryl, and arylamine scaffolds. The downstream potential for modifying the nitrile group further amplifies its utility, solidifying its role as a key intermediate in the pursuit of new therapeutic agents and advanced materials.

References

-

MySkinRecipes. 3-Bromo-4-isopropoxy-5-methoxybenzonitrile. [Link]

-

MySkinRecipes. 3-Bromo-4-isopropoxy-5-methoxybenzonitrile. [Link]

-

PrepChem.com. Synthesis of 3-bromo-5-methoxy-4-propoxybenzaldehyde. [Link]

-

Myers, A. The Suzuki Reaction. Chem 115. [Link]

-

Semantic Scholar. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. [Link]

-

Maksons Fine Chem Pvt. Ltd. 4-Bromo-3-Methoxy benzonitrile. [Link]

-

MDPI. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. [Link]

-

PubChem - NIH. 3-Bromo-5-hydroxybenzonitrile. [Link]

-

PubChem. 3-Bromo-4-(bromomethyl)-5-methoxybenzonitrile. [Link]

-

MySkinRecipes. 3-Bromo-4-hydroxy-5-methoxybenzonitrile. [Link]

- Google Patents. CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde.

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

PubChem - NIH. 3-Bromo-4-hydroxy-5-methoxybenzonitrile. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

ResearchGate. (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

PMC - NIH. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. [Link]

-

ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

Sources

- 1. 3-Bromo-4-isopropoxy-5-methoxybenzonitrile [myskinrecipes.com]

- 2. 3-Bromo-4-isopropoxy-5-methoxybenzonitrile [myskinrecipes.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 3-Bromo-4-hydroxy-5-methoxybenzonitrile [myskinrecipes.com]

- 5. 3-Bromo-5-hydroxybenzonitrile | C7H4BrNO | CID 18440043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Bromo-4-hydroxy-5-methoxybenzonitrile | C8H6BrNO2 | CID 7021625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 16. chem.libretexts.org [chem.libretexts.org]

3-Bromo-5-methoxy-4-propoxybenzonitrile as a pharmaceutical intermediate

Application Note: 3-Bromo-5-methoxy-4-propoxybenzonitrile (CAS 515848-04-1) as a Strategic Scaffold for PDE4 Inhibitor Development

Executive Summary

3-Bromo-5-methoxy-4-propoxybenzonitrile (CAS 515848-04-1) is a high-value pharmaceutical intermediate, primarily utilized in the synthesis of second-generation Phosphodiesterase 4 (PDE4) inhibitors. Unlike first-generation inhibitors (e.g., Rolipram) which suffered from dose-limiting emetic side effects, the 3,4,5-trisubstituted benzene scaffold allows for precise optimization of the hydrophobic "Q-pocket" within the PDE4 active site.

This application note details the synthesis, characterization, and downstream utility of this intermediate. It provides a robust, self-validating protocol for its generation and outlines its critical role in accessing Piclamilast and Roflumilast analogs.

Technical Specifications & Safety Profile

| Property | Specification |

| Chemical Name | 3-Bromo-5-methoxy-4-propoxybenzonitrile |

| CAS Number | 515848-04-1 |

| Molecular Formula | C₁₁H₁₂BrNO₂ |

| Molecular Weight | 270.12 g/mol |

| Appearance | White to off-white crystalline solid |

| Purity (HPLC) | ≥ 98.0% |

| Melting Point | 144–148 °C (Precursor); Target mp approx. 60–65 °C (derivative dependent) |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |

Safety Warning: This compound is classified as Acute Tox. 4 (Oral/Dermal/Inhalation) and causes skin/eye irritation (H315, H319). All manipulations must be performed in a fume hood wearing appropriate PPE (nitrile gloves, safety goggles).

Strategic Importance in Drug Design

The "dialkoxy-bromo-benzonitrile" motif is a privileged structure in medicinal chemistry. Its utility stems from three orthogonal reactive sites:

-

The Propoxy Group (C4 Position): Targets the hydrophobic Q-pocket of the PDE4 enzyme. Variation here (propoxy vs. cyclopropylmethoxy vs. difluoromethoxy) dictates isozyme selectivity and metabolic stability.

-

The Bromine Atom (C3 Position): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) to introduce heteroaryl rings (e.g., pyridines, aminopyrimidines).

-

The Nitrile Group (C1 Position): A versatile precursor to amides (via hydrolysis), tetrazoles (via cycloaddition), or amines (via reduction).

Pharmacophore Mapping Diagram

Figure 1: Pharmacophore mapping of the intermediate showing how each functional group contributes to the final drug candidate.

Validated Synthesis Protocol

This protocol describes the synthesis of 3-Bromo-5-methoxy-4-propoxybenzonitrile via the regioselective alkylation of 3-bromo-4-hydroxy-5-methoxybenzonitrile (CAS 52805-45-5) .

Reagents Required:

-

Precursor: 3-Bromo-4-hydroxy-5-methoxybenzonitrile (1.0 eq)

-

Alkylating Agent: 1-Bromopropane (1.5 eq)

-

Base: Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

-

Solvent: N,N-Dimethylformamide (DMF), anhydrous

-

Workup: Ethyl Acetate (EtOAc), Brine, Magnesium Sulfate (MgSO₄)[1]

Step-by-Step Methodology:

-

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-4-hydroxy-5-methoxybenzonitrile (10.0 g, 43.8 mmol) in anhydrous DMF (100 mL).

-

Deprotonation: Add K₂CO₃ (15.1 g, 109.5 mmol) in a single portion. The suspension will turn yellow, indicating phenoxide formation. Stir at room temperature for 15 minutes.

-

Alkylation: Add 1-bromopropane (6.0 mL, 65.7 mmol) dropwise via syringe.

-

Reaction: Heat the mixture to 70 °C for 4–6 hours.

-

Self-Validation Checkpoint: Monitor by TLC (20% EtOAc in Hexanes).[2] The starting material (Rf ~0.3, acidic phenol) should disappear, and a new, less polar spot (Rf ~0.7) should appear.

-

-

Quench: Cool the reaction to room temperature and pour slowly into ice-cold water (500 mL) with vigorous stirring. The product may precipitate as a solid.

-

Extraction: Extract the aqueous mixture with EtOAc (3 x 100 mL).

-

Washing: Wash the combined organic layers with water (2 x 100 mL) to remove residual DMF, followed by saturated brine (1 x 100 mL).

-

Drying & Concentration: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-10% EtOAc/Hexanes).

Expected Yield: 85–92% (approx. 10.0–10.8 g).

Downstream Applications: Divergent Synthesis